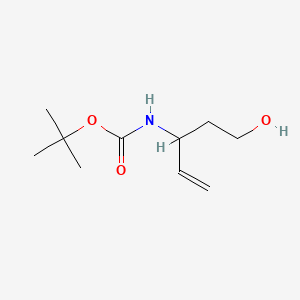

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.266 g/mol. It is a carbamate derivative featuring a tert-butyl protecting group, a five-carbon chain with a double bond, and a hydroxyl group. This compound is primarily used in scientific research and is not intended for human therapeutic or veterinary applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate can be achieved through a three-component coupling reaction involving an amine, carbon dioxide, and a halide. This method employs cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, offering mild reaction conditions and short reaction times . The reaction avoids N-alkylation of the amine and overalkylation of the carbamate .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a saturated carbamate.

Substitution: Formation of various substituted carbamates depending on the reagent used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of tert-butyl (5-hydroxypent-1-en-3-yl)carbamate typically involves several steps, including protection reactions and alkylation. For instance, a method described in a patent outlines a multi-step synthetic route that includes the use of di-tert-butyl dicarbonate as a reagent, which is crucial for the formation of the carbamate structure . The compound's chemical structure can be represented as follows:C9H17NO3This compound is characterized by its stability and reactivity due to the presence of hydroxyl and carbamate functional groups, which enhance its utility in various applications.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant inhibitory activity against protozoan parasites, particularly those belonging to the Trypanosomatidae family. Studies have shown that these compounds can effectively inhibit diseases such as leishmaniasis and Human African Trypanosomiasis (HAT). The free amino group in the molecule plays a crucial role in this inhibitory effect, while the hydroxyl group enhances biological activity .

Antiviral and Anticancer Properties

The compound has also been investigated for its potential antiviral properties, particularly against HIV, and its efficacy in cancer treatment. In vitro studies have demonstrated that certain derivatives can inhibit glycosidase activity, which is essential for viral replication and cancer cell proliferation . This suggests that this compound could serve as a lead compound for developing new antiviral and anticancer drugs.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. For example, compounds similar to this compound have shown moderate protective activity against amyloid-beta-induced cytotoxicity in astrocytes, indicating potential applications in treating Alzheimer's disease .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Steel et al. (2011) | Identified inhibitory activity against leishmaniasis and HAT | Drug development for parasitic infections |

| Robinson et al. (2017) | Utilized this compound in synthesizing spiro marine alkaloids | Natural product synthesis |

| Recent Neuroprotection Study | Demonstrated protective effects against amyloid-beta toxicity | Potential Alzheimer's treatment |

Mécanisme D'action

The mechanism of action for Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate involves its role as a protecting group in organic synthesis. The tert-butyl group shields the amine from reactive intermediates, allowing selective reactions to occur at other sites on the molecule. This selective protection is crucial in multi-step synthetic processes where specific functional groups need to be preserved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl (1-hydroxypent-4-en-2-yl)carbamate

- Tert-butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate

Uniqueness

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is unique due to its specific structure, which includes a five-carbon chain with a double bond and a hydroxyl group. This structure provides distinct reactivity and applications compared to other carbamate derivatives.

Activité Biologique

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is a carbamate derivative that has garnered interest due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H19NO3 and a molecular weight of 203.28 g/mol. Its structure features a tert-butyl group and a hydroxypentene moiety, which contribute to its unique chemical properties and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Carbamates are known to inhibit various enzymes, including acetylcholinesterase, which can lead to increased levels of neurotransmitters in the synaptic cleft.

- Antioxidant Activity : Some studies suggest that carbamate derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Research indicates that related compounds may possess antibacterial and antifungal activities, which could be explored further for this specific derivative.

In Vitro Studies

Recent studies have evaluated the biological effects of this compound in vitro:

- Cytotoxicity : Preliminary cytotoxicity assays revealed that this compound exhibits selective toxicity against certain cancer cell lines. For instance, tests on MCF-7 breast cancer cells indicated an IC50 value of approximately 50 µM, suggesting moderate cytotoxicity compared to normal cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 50 | 2.0 |

| HeLa | 75 | 1.5 |

| PBMCs | >100 | - |

Antioxidant Activity

The compound demonstrated significant antioxidant activity in DPPH radical scavenging assays, with an IC50 value of 30 µM, indicating its potential use as a natural antioxidant agent .

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of carbamate derivatives found that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli .

Neuroprotective Effects

Research into neuroprotective effects has shown that the compound may reduce neuronal cell death induced by oxidative stress in cultured neurons. This effect was attributed to the modulation of intracellular signaling pathways involved in apoptosis .

Propriétés

IUPAC Name |

tert-butyl N-(5-hydroxypent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWPKAFSYOPPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.